9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(tricyclo(3.3.1.13,7)dec-1-ylformate)
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Overview
Description
9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(tricyclo(3.3.1.13,7)dec-1-ylformate) is a synthetic steroid compound. It is structurally related to betamethasone and clobetasol, which are well-known glucocorticoids used for their anti-inflammatory and immunosuppressive properties .
Preparation Methods
The synthesis of 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(tricyclo(3.3.1.13,7)dec-1-ylformate) involves multiple steps, starting from a suitable steroid precursor. The synthetic route typically includes fluorination, hydroxylation, and esterification reactions. Industrial production methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Scientific Research Applications
9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(tricyclo(3.3.1.13,7)dec-1-ylformate) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceutical formulations and as a quality control standard
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Compared to other glucocorticoids like betamethasone and clobetasol, 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(tricyclo(3.3.1.13,7)dec-1-ylformate) exhibits unique structural features that may enhance its stability and bioavailability. Similar compounds include:
Betamethasone: Known for its potent anti-inflammatory effects.
Clobetasol: Used for its strong immunosuppressive properties.
Dexamethasone: Widely used in the treatment of various inflammatory and autoimmune conditions .
Properties
CAS No. |
40242-27-1 |
---|---|
Molecular Formula |
C33H43FO6 |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C33H43FO6/c1-18-8-25-24-5-4-22-12-23(35)6-7-29(22,2)32(24,34)26(36)16-30(25,3)33(18,39)27(37)17-40-28(38)31-13-19-9-20(14-31)11-21(10-19)15-31/h6-7,12,18-21,24-26,36,39H,4-5,8-11,13-17H2,1-3H3/t18-,19?,20?,21?,24-,25-,26-,29-,30-,31?,32-,33-/m0/s1 |
InChI Key |
NNYUDLQXONVMAY-VDOFVVGCSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C56CC7CC(C5)CC(C7)C6)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C56CC7CC(C5)CC(C7)C6)O)C)O)F)C |
Origin of Product |
United States |
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